2-Octanol

Description

Historical Trajectories of 2-Octanol (B43104) Research

Early research into this compound often focused on its fundamental chemical properties and its presence in natural sources. It has been reported as a component in various organisms, including Daphne odora and Zea mays nih.gov. Historically, the production of this compound has been commercially achieved through the base-cleavage of ricinoleic acid, a major component of castor oil wikipedia.org. This method also yields sebacic acid as a co-product wikipedia.org. Studies have also investigated its reactions, such as oxidation, with various oxidizing agents sigmaaldrich.comresearchgate.net. Research in the late 20th and early 21st centuries began to delve into its behavior in different chemical processes, including liquid-liquid extraction and its kinetics in various reactions researchgate.netresearchgate.net. Investigations into the hydrogen bonding characteristics of this compound compared to its isomer, 1-octanol (B28484), have provided insights into its self-association properties in the liquid phase acs.org.

Academic Significance of this compound as a Chiral Building Block and Model Compound

The presence of a chiral center makes this compound a valuable chiral building block in organic synthesis. Its enantiomerically pure forms, (R)-(-)-2-octanol and (S)-(+)-2-octanol, are particularly important in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for efficacy and safety chemimpex.comchemimpex.comchemimpex.com. Researchers utilize these enantiomers to construct more complex chiral molecules chemimpex.comchemimpex.com.

Beyond its role in synthesis, this compound serves as a model compound in various chemical studies. Its relatively simple structure, combined with the presence of a secondary alcohol functional group and a hydrophobic chain, makes it suitable for investigating reaction mechanisms, solvent effects, and intermolecular interactions. For instance, it has been used to study concurrent reaction mechanisms on catalytic surfaces researchgate.net. Its physical properties, such as boiling point and density, are well-documented and contribute to its utility as a model compound in studies involving phase behavior and separation processes sigmaaldrich.comsynthesiswithcatalysts.com.

The use of this compound as a model compound extends to studies of hydrogen bonding and self-association in alcohols acs.org. By comparing the behavior of this compound to primary alcohols like 1-octanol, researchers can gain a deeper understanding of how the position of the hydroxyl group influences these intermolecular forces acs.org.

Emerging Research Frontiers and Future Perspectives for this compound Studies

Emerging research frontiers for this compound include its increased utilization in sustainable and bio-based chemical processes. There is a growing interest in using bio-derived this compound as a green alternative in various applications, including solvents, plasticizers, and surfactants synthesiswithcatalysts.comdataintelo.comfoodb.casynthesiswithcatalysts.com.

Biocatalysis represents another significant area of research. Enzymes like alcohol dehydrogenases and short-chain dehydrogenases/reductases are being investigated for their ability to enantioselectively produce (S)- or (R)-2-octanol from 2-octanone (B155638), offering more environmentally friendly routes to chiral intermediates researchgate.netmdpi.com.

Furthermore, this compound and its derivatives are being explored in the development of new, high-performance specialty chemicals and functional materials datahorizzonresearch.com. Its versatile nature allows for its incorporation into advanced lubricants, personal care formulations, and specialized pharmaceutical intermediates datahorizzonresearch.com. Research into the liquid-liquid extraction of metals, such as tantalum, using this compound as an extractant highlights its potential in separation processes relevant to resource recovery and environmental remediation researchgate.net. Future research is likely to focus on optimizing these biocatalytic and extraction processes, exploring novel catalytic systems for its reactions, and expanding its use in the synthesis of complex molecules and advanced materials researchgate.net.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | wikipedia.orgnih.gov |

| Molecular Weight | 130.23 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless oily liquid | wikipedia.orgnih.gov |

| Boiling Point | 174-181 °C | sigmaaldrich.com |

| Melting Point | -38 °C | sigmaaldrich.com |

| Density | 0.819 g/mL at 25 °C | sigmaaldrich.com |

| Solubility in Water | Slightly soluble (1.120 g/L) | synthesiswithcatalysts.comfishersci.co.uk |

| XLogP3 | 2.9 | nih.gov |

| Application Area | Specific Uses Mentioned | Source |

| Chemical Synthesis | Intermediate for esters, ethers, other derivatives (pharmaceuticals, plastics, coatings) | wikipedia.orgdatahorizzonresearch.comlonghuatech.com |

| Flavor and Fragrance | Ingredient in perfumes, colognes, scented products, food flavorings | wikipedia.orgchemimpex.comchemimpex.comlonghuatech.com |

| Solvent | In chemical reactions, extractions, industrial processes, research laboratories | wikipedia.orgchemimpex.comchemimpex.comlonghuatech.com |

| Plasticizers | Production of plasticizers (e.g., di-sec-octyl phthalate (B1215562) for PVC) | wikipedia.orgdataintelo.comlonghuatech.com |

| Surfactants | Production of surfactants for detergents and cleaning agents | wikipedia.orgchemimpex.comdataintelo.com |

| Lubricants | Additive to enhance viscosity and performance | wikipedia.orgdataintelo.com |

| Agrochemicals | Formulation of pesticides and herbicides | wikipedia.orgchemimpex.comdataintelo.com |

| Mineral Flotation | Frother | wikipedia.orgfishersci.co.uk |

| Defoaming Agent | To prevent foaming in various industries | wikipedia.orgfishersci.co.uk |

| Research and Laboratory | Solvent for experiments, extractions, purifications | longhuatech.com |

| Extraction Agent | Liquid-liquid extraction (e.g., tantalum) | researchgate.netlonghuatech.com |

| Pharmaceutical Raw Material | Synthesis of drugs (e.g., 4-Hexylresorcinol) | chemimpex.comlonghuatech.com |

| Model Compound | Studies of hydrogen bonding, reaction mechanisms | researchgate.netacs.org |

| Bio-based Alternative | Substitute for 2-ethylhexanol and derivatives | synthesiswithcatalysts.comfoodb.casynthesiswithcatalysts.comfishersci.co.uk |

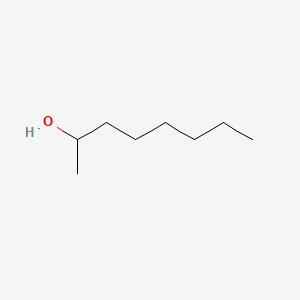

Structure

3D Structure

Properties

IUPAC Name |

octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWFXCIHNDVPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027014 | |

| Record name | 2-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid | |

| Record name | 2-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

76 °C | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°) | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32 | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

123-96-6, 25339-16-6, 4128-31-8 | |

| Record name | 2-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B0DD5E40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for 2 Octanol and Its Enantiomers

Asymmetric Synthesis of 2-Octanol (B43104) Enantiomers

The synthesis of enantiomerically pure this compound is crucial for applications where stereochemistry dictates biological activity or material properties. Various strategies have been developed to achieve this, focusing on introducing chirality during the formation of the this compound molecule.

Enantioselective Catalytic Hydrogenation and Reduction Strategies

Enantioselective reduction of prochiral ketones, such as octan-2-one, is a prominent approach for synthesizing chiral this compound. This typically involves catalytic systems comprising a metal precursor, a chiral ligand, and a reducing agent.

Research has explored the use of sterically controlled lanthanoid(III) complexes as Lewis acid catalysts for the enantioselective reduction of ketones, including octan-2-one, using NaBH₄ as the reducing agent in cyclohexane. rsc.orgrsc.org These complexes, such as fac-Λ-tris{4-(l-menthyloxy)-1-(p-tolyl)butane-1,3-dionato}lanthanoid(III), can induce asymmetry during the reduction process. rsc.orgrsc.org Studies have shown that the enantioselectivity can be influenced by the substrate structure, with a reversal of selectivity observed between aromatic and aliphatic ketones. rsc.org While this method demonstrated the potential of these complexes, it was noted to be less practical for large-scale applications and appeared stoichiometric rather than catalytic in some instances, although the catalyst could be recovered and reused. rsc.org

Another approach involves enantioselective reduction of ketones using a system comprising a silane (B1218182) agent, a metal compound (such as zinc, cobalt, or cadmium compounds), and a chiral ligand. google.com This method offers a route to chiral alcohols and is of interest to the fine chemicals industry, particularly for pharmaceutical, perfume, flavor, and agrochemical production. google.com The goal is to achieve high enantiomeric yields and excesses using readily available catalysts and reducing agents. google.com

Biocatalytic and Chemo-enzymatic Approaches for Chiral this compound Production

Biocatalysis, utilizing enzymes or whole cells, offers a highly selective and environmentally friendly pathway to chiral this compound. rsc.orgpsu.edursc.orgresearchgate.net Alcohol dehydrogenases (ADHs) are commonly employed enzymes for the asymmetric reduction of prochiral ketones like 2-octanone (B155638) to the corresponding chiral alcohols. psu.edu

Recombinant Escherichia coli has been used as a whole-cell biocatalyst for the asymmetric reduction of 2-octanone to (R)-2-octanol in biphasic systems, achieving high conversion (>99%) and excellent enantiomeric excess (>99.5%). tum.de The use of appropriate non-water miscible ionic liquids in these biphasic systems can facilitate the synthesis of inhibiting chiral alcohols and allow for the recycling of the ionic liquid phase over multiple cycles, which is significant for industrial applications. tum.de

Daucus carota cells have also demonstrated the ability to catalyze the enantioselective bioreduction of octan-2-one. niscpr.res.in Optimization of reaction conditions, including the presence of exogenous reducing agents like isopropanol (B130326), can lead to high yields and enantiomeric excesses of (2S)-(+)-octan-2-ol. niscpr.res.in For instance, reduction of octan-2-one with Daucus carota cells in the presence of isopropanol (3% vol) resulted in (2S)-(+)-octan-2-ol with 95% yield and >99% ee. niscpr.res.in

Immobilized Acetobacter sp. cells have also been successfully applied for the highly efficient asymmetric reduction of 2-octanone to (R)-2-octanol in a biphasic system. sigmaaldrich.com This approach addresses limitations encountered in aqueous single-phase systems due to the poor solubility and toxicity of the substrate. sigmaaldrich.com

Pseudomonas putida whole-cell biocatalysts, integrating cytochrome P450 monooxygenase CYP154A8 and alcohol dehydrogenase, have been developed for the synthesis of chiral 2-alkanols, including (S)-2-octanol, directly from n-alkanes like octane. nih.gov This system has achieved higher concentrations of chiral 2-alkanols compared to previous systems using isolated enzymes, producing (S)-2-octanol with high enantiomeric purity (up to 99% ee). nih.gov

Continuous biocatalytic synthesis in enzyme membrane reactors has shown excellent process stability for the biocatalysts, achieving high turnover numbers. rsc.orgpsu.edursc.org The use of ionic liquids as cosolvents can increase substrate concentration and improve space time yields and cofactor turnover numbers. rsc.orgpsu.edursc.org Integrated product separation techniques, such as solid phase extraction with supercritical carbon dioxide, further enhance the sustainability and efficiency of these biocatalytic processes. rsc.orgpsu.edursc.org

Biocatalysis can also be applied in the synthesis of chiral esters involving this compound through enzymatic esterification in continuous-flow systems, offering an environmentally friendly alternative to chemical methods. scielo.br

Here is a summary of some biocatalytic reductions of octan-2-one:

| Biocatalyst | Substrate | Product | Conditions | Yield (%) | ee (%) | Ref. |

| Recombinant E. coli | 2-Octanone | (R)-2-Octanol | Biphasic system with ionic liquid [HMPL][NTF] | >99 | >99.5 | tum.de |

| Daucus carota cells | Octan-2-one | (2S)-(+)-Octan-2-ol | Water, isopropanol (3% vol) | 95 | >99 | niscpr.res.in |

| Immobilized Acetobacter sp. | 2-Octanone | (R)-2-Octanol | Biphasic system | High | High | sigmaaldrich.com |

| Pseudomonas putida whole cells | Octane | (S)-2-Octanol | Integrated CYP154A8 and ADH system | - | Up to 99 | nih.gov |

Organocatalytic and Metal-Mediated Asymmetric Transformations

Beyond traditional metal catalysis, organocatalytic and other metal-mediated approaches contribute to the asymmetric synthesis of chiral compounds. While direct organocatalytic asymmetric synthesis of this compound was not explicitly detailed in the search results, organocatalysis is mentioned in the broader context of biotransformations in ionic liquids. tum.de

Metal-mediated asymmetric transformations for ketone reduction, as discussed in Section 2.1.1, using lanthanoid complexes rsc.orgrsc.org and systems involving zinc, cobalt, or cadmium compounds with chiral ligands google.com fall under this category. These methods leverage the interaction between the metal center, the chiral ligand, and the substrate to control the stereochemical outcome of the reaction.

Sustainable and Green Chemistry Routes for this compound Synthesis

The development of sustainable and green chemistry routes for this compound synthesis is driven by the need to reduce environmental impact and utilize renewable resources. dataintelo.comdatahorizzonresearch.com360iresearch.comdataintelo.comresearchgate.net

Utilization of Renewable Feedstocks and Bio-based Precursors

A significant pathway for sustainable this compound production involves utilizing renewable feedstocks, particularly those derived from biomass. Castor oil is a prominent bio-based precursor for this compound synthesis. datahorizzonresearch.com360iresearch.comagrobiobase.commdpi.commdpi.combasf.comwikipedia.orggoogle.comsciencemadness.orgacs.orgresearchgate.net Castor oil primarily consists of triglycerides of ricinoleic acid. wikipedia.org this compound can be produced commercially by the base-cleavage of ricinoleic acid, with sebacic acid as a co-product. wikipedia.orggoogle.com This bio-alcohol, based on castor oil, is considered a sustainable non-edible feedstock. basf.com

Microwave-induced alkali fusion of castor oil has been investigated as a method to obtain this compound, 2-octanone, and sebacic acid, demonstrating significantly reduced reaction times compared to conventional heating. sciencemadness.orgacs.orgresearchgate.net

The increasing demand for bio-based this compound, derived from renewable resources instead of petrochemical feedstocks, presents a significant market opportunity aligned with sustainability trends. datahorizzonresearch.com Companies are investing in the research and development of bio-based this compound from sources like plant oils. datahorizzonresearch.com this compound derived from renewable sources can have a measurable bio-based content, quantifiable by techniques like ¹⁴C analysis. basf.comgoogle.com

Beyond castor oil, the broader concept of utilizing agricultural residues, wastewater, and other biomass as valuable feedstocks for biorefineries is gaining traction, which could potentially contribute to this compound production in the future. researchgate.netroyalsocietypublishing.org

Development of Environmentally Benign Catalytic Systems

The development and application of environmentally benign catalytic systems are integral to green chemistry routes for this compound synthesis. Biocatalysis, as discussed in Section 2.1.2, inherently offers many advantages in this regard, operating under mild conditions (e.g., room temperature and ambient pressure) and often utilizing water as a solvent. psu.edu

The use of ionic liquids as feasible cosolvents in biocatalytic processes for this compound synthesis has been shown to improve efficiency while contributing to reduced waste generation. rsc.orgpsu.edursc.org These non-conventional media can overcome limitations related to substrate solubility and downstream processing. psu.edu

Heterogeneous catalysts that are environmentally friendly and reusable are also being explored for reactions related to this compound. Magnesium oxide (MgO) has been shown to catalyze hydrogen transfer from this compound to ketones, and this catalyst can be reused. mdpi.com Lanthanide-substituted phosphotungstates have been synthesized as water-soluble and reusable catalysts for the oxidation of alcohols using hydrogen peroxide as an oxidant, demonstrating stability and retained activity over multiple cycles. researchgate.net While this example pertains to the oxidation of this compound to 2-octanone, it highlights the development of recyclable and environmentally friendly metal-based catalysts relevant to this compound chemistry. Sodium hypochlorite (B82951) pentahydrate crystals are also presented as a convenient and environmentally benign oxidant for the synthesis of 2-octanone from this compound. acs.org

The focus on developing catalytic systems that avoid the need for transition metals, high pressures, or high temperatures, as is often the case with biocatalysis, aligns with the principles of green chemistry. psu.edu

Process Intensification through Microwave-Assisted Synthesis and Flow Chemistry

Process intensification techniques, such as microwave-assisted synthesis and flow chemistry, offer significant advantages over traditional batch processes, including reduced reaction times, improved energy efficiency, enhanced safety, and better control over reaction parameters. ucl.ac.ukmdpi.com These methods are increasingly being applied to the synthesis and transformation of alcohols, including secondary alcohols like this compound.

Microwave irradiation can significantly accelerate chemical reactions by efficiently heating polar molecules. mdpi.com Studies have shown that microwave heating can reduce reaction times dramatically compared to conventional heating methods for various organic transformations, including the oxidation of alcohols. sciencemadness.orgmdpi.orgscholarsresearchlibrary.com For instance, the microwave-assisted oxidation of this compound to 2-octanone using urea (B33335) hydrogen peroxide and a tungstate (B81510) catalyst achieved similar yields in significantly shorter reaction times (120 minutes) compared to conventional heating (360 minutes). mdpi.org Microwave-assisted techniques have also been explored in enzymatic reactions for the enantioselective resolution of racemic this compound, demonstrating improved enzyme performance and enantioselectivity under optimized conditions. scirp.orgresearchgate.net

Flow chemistry involves conducting chemical reactions in continuous flow reactors, offering precise control over reaction time, temperature, and mixing. beilstein-journals.orgacs.org This approach is particularly beneficial for reactions that are fast, exothermic, or involve hazardous intermediates. acs.org While direct synthesis of this compound from basic feedstocks in flow chemistry is an area of ongoing research, flow systems have been successfully applied to transformations involving this compound, such as its dehydration to octenes researchgate.net and oxidation reactions. beilstein-journals.org Continuous flow systems can also be coupled with other techniques, such as microwave irradiation, to further enhance reaction efficiency and control. ucl.ac.ukmdpi.comrsc.org The use of flow reactors with immobilized catalysts is also a promising strategy for enantioselective transformations, allowing for catalyst recovery and reuse. beilstein-journals.orgacs.org

Novel Synthetic Pathways for this compound and its Derivatives

Beyond traditional synthesis methods, novel approaches utilizing electrochemical, photochemical, and multi-component reactions are being explored for the synthesis and functionalization of this compound and related secondary alcohols. These methods offer potential for milder reaction conditions, reduced waste generation, and access to novel chemical space.

Exploration of Electrochemical and Photochemical Synthesis

Electrochemical synthesis utilizes electrical energy to drive chemical reactions, offering a clean and versatile alternative to traditional redox methods that often require stoichiometric amounts of chemical oxidants or reductants. beilstein-journals.org Electrochemical methods have been applied to the oxidation of primary and secondary alcohols. beilstein-journals.orguni-regensburg.deresearchgate.net While specific examples of the direct electrochemical synthesis of this compound from simpler precursors are less common in the readily available literature, electrochemical transformations involving secondary alcohols, such as oxidative functionalization of C-H bonds adjacent to the alcohol group or the production of ketones from secondary alcohols, highlight the potential of this methodology. beilstein-journals.orguni-regensburg.de Electrochemical approaches can also be coupled with photocatalysis in electro-photochemical processes, enabling synergistic reactivity. beilstein-journals.orguni-regensburg.deacs.org

Photochemical synthesis utilizes light energy to promote chemical reactions. researchgate.net This can involve direct photoexcitation of reactants or the use of photocatalysts that absorb light and facilitate the desired transformation. acs.orgresearchgate.netnih.gov Photochemical methods have been developed for the oxidation of alcohols to aldehydes and ketones, often under mild and environmentally friendly conditions using air as the oxidant. researchgate.net While direct photochemical synthesis of this compound is not widely reported, photochemical reactions involving secondary alcohols, such as the Paternò-Büchi reaction which can form oxetanes from carbonyl compounds and alkenes semanticscholar.org, demonstrate the utility of photochemistry in constructing molecules containing alcohol functionalities or related structures. The combination of photochemistry with chiral catalysts is also an active area of research for achieving enantioselective transformations. nih.govrsc.org

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single step to form a more complex product. caltech.eduacsgcipr.orgnih.gov MCRs offer significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular diversity. acsgcipr.orgnih.gov While this compound itself might serve as a reactant in certain MCRs, the concept is particularly relevant for incorporating the this compound scaffold (the octan-2-ol structure) into more complex molecules in a single synthetic operation.

Secondary alcohols, including this compound, can participate in various MCRs, often acting as nucleophiles or hydrogen donors depending on the reaction conditions and other components. For example, secondary alcohols have been utilized in Passerini-type multi-component reactions, reacting with isocyanides, aldehydes (or ketones), and a carboxylic acid (or a surrogate like CO2) to form α-acyloxy carboxamides or related structures, effectively incorporating the alcohol moiety into the final product. rsc.org While the specific application of MCRs for the direct synthesis of this compound from very simple precursors is less common, MCRs provide powerful tools for synthesizing derivatives and molecules containing the this compound structure, enabling the rapid construction of complex molecular architectures. caltech.eduacsgcipr.orgnih.govmdpi.com The development of catalytic MCRs, including enantioselective variants, is an ongoing area of research, offering potential for the stereocontrolled synthesis of compounds containing chiral alcohol centers like that in this compound. mdpi.comacs.org

Chemical Reactivity and Mechanistic Investigations of 2 Octanol

Oxidation and Dehydrogenation Reactions of 2-Octanol (B43104)

Oxidation and dehydrogenation of this compound primarily lead to the formation of 2-octanone (B155638). These reactions can be achieved through various catalytic methods, each with distinct advantages and mechanistic pathways.

Selective Catalytic Oxidation to 2-Octanone and Derivatives

Selective catalytic oxidation of this compound to 2-octanone is a key transformation. Various catalysts have been explored for this conversion. For instance, Mn(OAc)₂ has been shown to catalyze the oxidation of this compound using tert-butyl hydroperoxide (tBuOOH) as an oxidant in acetonitrile (B52724), achieving high conversion and selectivity to 2-octanone. rsc.org The choice of solvent significantly impacts the reaction efficiency, with acetonitrile yielding superior results compared to ethyl acetate (B1210297) and toluene. rsc.org

Another approach involves the use of Zr-Beta zeolite as a catalyst in the presence of acetone (B3395972) as a hydrogen acceptor. This method demonstrates high selectivity for the oxidation of racemic this compound to 2-octanone, with nearly total conversion observed in batch mode experiments. csic.es

Sodium hypochlorite (B82951) pentahydrate (NaOCl•5H₂O) in acetonitrile can also oxidize this compound, producing 2-octanone. nii.ac.jp Studies have indicated that the presence of certain additives, like TEMPO and tetrabutylammonium (B224687) hydrogensulfate, can surprisingly lead to lower conversion compared to reactions without these additives, suggesting potential undesirable side reactions involving the oxidant and the additives in the solvent. nii.ac.jp

Photocatalytic aerobic oxidation using silver nanoparticles has also proven effective for the selective oxidation of secondary aliphatic alcohols, including this compound, yielding ketones with high selectivity and yield under UV-vis light irradiation. qut.edu.au

Mechanistic Insights into Oxidation Pathways and Catalyst Design

Mechanistic investigations into the oxidation of this compound highlight the role of both the catalyst and reaction conditions. In the case of Mn(OAc)₂ catalysis with tBuOOH, the presence of a carboxylic acid co-catalyst, such as trifluoroacetic acid (TFA), is crucial for optimal activity. rsc.org TFA is believed to play a role in controlling the solubility and oxidation state of the manganese species, which are essential for efficient catalysis. rsc.org The reaction conditions, including temperature and the nature of the oxidant, significantly influence the conversion and selectivity. rsc.org

For oxidations using NaOCl•5H₂O, the concentration of this compound in acetonitrile affects the reaction rate. nii.ac.jp The discrepancy in yields observed with and without certain additives suggests complex interactions within the reaction mixture. nii.ac.jp

In a two-phase system utilizing aqueous hydrogen peroxide, sodium tungstate (B81510) (Na₂WO₄) as catalyst, and a phase transfer catalyst, calorimetric studies revealed two highly exothermic events associated with this compound oxidation, indicating that hydrogen peroxide does not fully decompose at lower temperatures under these conditions. researchgate.net

Acceptorless Dehydrogenation Catalysis

Acceptorless dehydrogenation of alcohols is an attractive route as it produces valuable carbonyl compounds and molecular hydrogen as the only byproducts. This reaction involves the removal of hydrogen directly from the alcohol molecule without the need for an external hydrogen acceptor.

Supported transition metal catalysts, including those based on Ru, Cu, Co, and Re, have been investigated for the acceptorless dehydrogenation of this compound. usc.eduresearchgate.netresearchgate.netnih.govrsc.orgnih.govescholarship.org Studies have shown a strong support effect on the activity and selectivity of these catalysts. usc.eduresearchgate.net For instance, cobalt supported on TiO₂ has demonstrated good catalytic activity for this compound dehydrogenation, with selectivities for 2-octanone ranging from 90% to 99.9%. researchgate.netnih.gov However, side products resulting from aldol (B89426) condensation and dehydration can also be formed. usc.eduresearchgate.netnih.gov

Copper catalysts supported on various oxides like TiO₂, CeO₂, ZnO, and Al₂O₃ have also been explored. researchgate.net The conversion of this compound was found to increase with the copper surface area, with Cu/TiO₂ showing high conversion. researchgate.net

Rhenium nanoparticles supported on Al₂O₃ have also been identified as effective catalysts for the acceptorless dehydrogenation of this compound. rsc.org The activity of these catalysts is linked to the fraction of metallic Re, and the support material plays a role, with Al₂O₃ providing high turnover frequency. rsc.org Mechanistic studies on related alcohol dehydrogenation suggest that the dissociation of the α-C–H bond of the alcohol can be the rate-limiting step, and acid-base sites on the support can be involved in O–H dissociation. rsc.org

Research utilizing computational methods like DFT and micro-kinetic modeling has been employed to identify active catalysts for acceptorless dehydrogenation, using this compound as a benchmark reaction. nih.govescholarship.org These studies help in understanding the relationship between catalyst properties and activity, guiding the design of improved catalysts. nih.govescholarship.org

Esterification and Etherification Reactions Involving this compound

This compound participates in esterification and etherification reactions, leading to the formation of esters and ethers, respectively. These reactions are important for the synthesis of various chemical products.

Enzymatic Esterification for Specialty Chemical Synthesis

Enzymatic esterification offers a milder and more selective route for synthesizing esters compared to traditional chemical methods. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase (B570770) B), have been successfully employed for the esterification of alcohols, including the resolution of racemic this compound through transesterification. researchgate.netresearchgate.netnih.govmpob.gov.my

Enzymatic transesterification of (R,S)-2-octanol with acyl donors like vinyl acetate has been studied for the production of enantiomerically enriched this compound. researchgate.net Microwave irradiation has been shown to enhance the activity and enantioselectivity of the lipase in these reactions compared to conventional heating. researchgate.net Factors such as temperature, organic solvent, water activity, substrate ratio, and enzyme load influence the enzymatic activity and enantioselectivity. researchgate.net

While specific detailed data tables for this compound enzymatic esterification were not extensively found in the search results, studies involving the enzymatic esterification of fatty acids with 1-octanol (B28484) using lipases like Lipozyme IM and Novozym 435 provide relevant insights into the factors affecting lipase-catalyzed esterification with octanol (B41247) derivatives. researchgate.netmpob.gov.my These factors include temperature, reaction time, substrate molar ratio, enzyme amount, and the nature of the solvent. mpob.gov.my

Acid-Catalyzed and Transition Metal-Catalyzed Etherification

Acid catalysis is a common method for the etherification of alcohols. The reaction typically involves the protonation of the alcohol, followed by nucleophilic attack by another alcohol molecule and elimination of water. While the search results did not provide extensive specific examples of this compound undergoing self-etherification under acid catalysis, studies on the acid-catalyzed reactions of this compound with other compounds, such as acrylic acid for esterification, highlight the potential for acid-catalyzed transformations. google.com In the acid-catalyzed esterification of this compound with acrylic acid, the inclusion of water was found to improve the selectivity towards the ester product over dehydration to octene. google.com

Transition metal catalysis also plays a role in etherification reactions. While direct etherification of this compound via transition metal catalysis was not detailed in the search results, patents mention the use of this compound as an alcohol reactant in etherification/reduction processes catalyzed by supported transition metals from various groups of the periodic table, including Cu, Co, Mn, Ni, Fe, and Ce. google.com These processes can be carried out in a cascade manner and may involve the formation of tetrahydrofurfuryl ethers using alcohols like this compound. google.com Transition metal-catalyzed methods for ether synthesis from various functional groups have been developed, including those involving aryl halides and alcohols. acs.org

Kinetic and Thermodynamic Investigations of Derivatization Processes

Kinetic and thermodynamic studies of this compound derivatization processes provide insights into reaction rates, equilibrium positions, and energy profiles. While specific detailed kinetic and thermodynamic data for a wide range of this compound derivatization reactions were not extensively found in the immediate search results, research indicates that this compound can undergo functionalization reactions, such as those with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and p-cymenesulfonyl chloride (CymCl). scielo.br These reactions involve the formation of protected nucleophiles, and their conversion rates can be influenced by reaction conditions. scielo.br Studies comparing the functionalization of different alcohols, including this compound, with these reagents have shown comparable conversion rates for primary and secondary alcohols under certain conditions. scielo.br

Dehydration and Rearrangement Reactions of this compound

The dehydration of this compound is a key reaction that yields octene isomers. This process typically involves the removal of a water molecule, leading to the formation of a carbon-carbon double bond. helsinki.fi

Catalytic Dehydration to Octene Isomers and Mechanistic Studies

Catalytic dehydration of this compound commonly employs acid catalysts, which can be Brønsted or Lewis acids. helsinki.fichegg.com Secondary alcohols like this compound can undergo dehydration via both E1 and E2 mechanisms, although the E1 mechanism is often reported to be dominant, especially under acidic conditions. chegg.comrsc.orgacs.org The dehydration of this compound can produce a mixture of octene isomers, including 1-octene (B94956), cis- and trans-2-octene (B89244), cis- and trans-3-octene, and potentially 4-octene. researchgate.netresearchgate.net

Studies using various catalysts, such as γ-alumina and metal triflates, have investigated the dehydration of this compound. researchgate.netresearchgate.netresearchgate.netrsc.org For instance, γ-alumina can catalyze the dehydration, and the product distribution can be influenced by factors like pore size. researchgate.net Metal triflates, particularly transition metal triflates like Hf(OTf)₄, Ti(OTf)₄, and Fe(OTf)₃, have shown high activity in converting this compound to octenes, even under solvent-free conditions. researchgate.netresearchgate.netrsc.org The catalytic activity in these cases is influenced by the oxophilicity and Lewis acidity of the metal catalyst. researchgate.netresearchgate.netrsc.org

Mechanistic studies suggest that the alcohol binds to the catalyst surface, often via hydrogen bonding with sites on materials like γ-alumina. rsc.org Lewis acidic sites on catalysts are thought to play a role in minimizing unwanted side reactions such as skeletal isomerizations and double bond shifts, which can be promoted by Brønsted acids. rsc.org

Role of Catalyst Acidity and Oxophilicity in Dehydration Selectivity

The acidity and oxophilicity of the catalyst significantly influence the conversion and product distribution in the dehydration of this compound. For secondary alcohols, a dependency on oxophilicity has been observed, while Lewis acidity may not always exert as strong an influence. 4aircraft-project.eu However, other research indicates a correlation of high oxophilicity and Lewis acidity with high conversion and yield of octenes. researchgate.netrsc.org

Studies with metal triflates have shown that catalysts with high Lewis acidity and oxophilicity, such as Hf(OTf)₄ and Ti(OTf)₄, can achieve high conversions of this compound. researchgate.netresearchgate.netrsc.org The yield of octenes correlates well with the oxophilicity of the metal cation, assessed by the M-O bond dissociation energy. researchgate.net For example, Hf(OTf)₄, being highly oxophilic and Lewis acidic, resulted in a high octene yield compared to other metal triflates. researchgate.netresearchgate.netrsc.org

The nature of acid sites (Lewis vs. Brønsted) on the catalyst can direct the reaction pathway and affect the product distribution, influencing the ratio of different octene isomers formed. rsc.orgiyte.edu.tr

Elimination Mechanisms and Product Distribution Analysis

The dehydration of this compound proceeds primarily through elimination mechanisms, leading to a mixture of isomeric octenes. The E1 mechanism involves the formation of a carbocation intermediate, followed by the loss of a proton to form an alkene. chegg.comacs.org The E2 mechanism is a concerted process where the removal of a proton and the departure of the leaving group occur simultaneously. rsc.org For secondary alcohols, both E1 and E2 pathways are possible. rsc.org

The product distribution from this compound dehydration typically includes terminal alkenes (1-octene) and internal alkenes (2-octene, 3-octene, and 4-octene), with cis and trans isomers for the internal alkenes. researchgate.netresearchgate.net The relative amounts of these isomers depend on the catalyst and reaction conditions. For instance, acid-catalyzed dehydration of this compound often yields mostly 2-octenes. chegg.com The distribution of alkene products can also be affected by the presence of radicals and the textural properties of the catalyst. researchgate.net Thermodynamic products (more substituted and trans alkenes like trans-2-octene and 3-octene) may be favored under certain conditions or with specific catalysts, while kinetic products (less substituted alkenes like 1-octene and cis-2-octene) may be prevalent under others. researchgate.net

Analysis of the product distribution is typically performed using techniques like gas chromatography (GC). researchgate.net

Role of this compound in Complex Organic Transformations

This compound can participate in more complex organic transformations beyond simple derivatization and dehydration, acting as a reactant or potentially influencing reaction pathways.

Cross-Coupling and Functionalization Reactions

While direct examples of this compound participating as a coupling partner in traditional cross-coupling reactions (e.g., Suzuki, Heck) were not specifically detailed in the immediate search results, secondary alcohols can be involved in functionalization reactions. For instance, this compound has been used as a model alcohol in studies investigating photocatalytic aerobic oxidation reactions catalyzed by metal nanoparticles. qut.edu.au In some catalytic systems, the oxidation of this compound can be coupled to other reactions, such as the functionalization of olefins. nih.gov Mechanistic studies in such coupled reactions suggest that a metal hydride species formed during the alcohol oxidation step can be involved in the subsequent olefin functionalization. nih.gov

Furthermore, this compound can be functionalized using reagents like sulfonyl chlorides, as mentioned earlier, which can serve as a preliminary step for further transformations. scielo.br The involvement of this compound in these complex reactions highlights its potential as a building block or a reactive species in multi-step synthetic sequences.

C-H Activation and Carbonyl Functionalization Adjacent to this compound

The chemical transformation of this compound, a secondary alcohol, often involves reactions at or near the hydroxyl group. A significant area of research in this context is the activation of C-H bonds adjacent to the alcohol functionality and subsequent functionalization, leading to the formation of carbonyl compounds (ketones) or other modified products.

One prominent reaction involving the functionalization of this compound adjacent to the hydroxyl group is its oxidation to 2-octanone. This transformation formally involves the dehydrogenation of the secondary alcohol, which can be viewed as a type of C-H activation at the carbon bearing the hydroxyl group, coupled with the removal of the hydrogen from the hydroxyl group itself. Various catalytic systems have been explored for this conversion, aiming for high efficiency, selectivity, and sustainability.

Acceptorless dehydrogenation is a particularly attractive strategy as it produces valuable carbonyl compounds and hydrogen gas as the only byproduct, enhancing atom economy compared to traditional oxidation methods that generate stoichiometric waste. researchgate.netsci-hub.seresearchgate.net Studies have investigated supported metal catalysts, including ruthenium, copper, and cobalt, for the acceptorless dehydrogenation of this compound. mdma.chresearchgate.netcardiff.ac.ukresearchgate.net For instance, ruthenium catalysts, such as Ru(OCOCF₃)₂(CO)(PPh₃)₂, have been shown to catalyze the selective hydrogen elimination from long-chain aliphatic secondary alcohols, including this compound, producing ketones in high yields. mdma.ch The turnover number could exceed 200 in the case of this compound oxidation using this ruthenium catalyst. mdma.ch

Research on supported cobalt catalysts for the acceptorless dehydrogenation of this compound has also been conducted, evaluating different supports like Al₂O₃, C, ZnO, ZrO₂, and TiO₂. researchgate.net Copper supported on TiO₂ has demonstrated high conversion (>99.9%) for the dehydrogenation of this compound, with selectivity to 2-octanone ranging between 83% and 90% at up to 80% conversion, depending on the support and conversion level. researchgate.net

Mechanistic investigations into the dehydrogenation of secondary alcohols, including this compound, catalyzed by transition metal complexes often point towards mechanisms involving metal alkoxides and β-hydride elimination. diva-portal.orgacs.org For example, mechanistic studies on ruthenium-catalyzed racemization of secondary alcohols suggest an alkoxide pathway involving fast β-hydride elimination–readdition. diva-portal.org In the context of acceptorless dehydrogenation, the catalytic cycle typically involves the coordination of the alcohol to the metal center, followed by O-H and C-H bond cleavage to release H₂ and form the corresponding ketone. researchgate.netsci-hub.se The C-H bond activation step, particularly at the α-carbon to the hydroxyl group, is a key step in this process. researchgate.netsci-hub.se

Electrocatalytic methods have also emerged as sustainable platforms for C-H alkoxylation with secondary alcohols, avoiding stoichiometric chemical oxidants. researchgate.net Nickela-electrocatalyzed C-H alkoxylation has been reported with secondary alcohols, involving an oxidation-induced reductive elimination at nickel(III). researchgate.net This approach has been applied to the challenging C-H alkoxylation of (hetero)arenes with sterically encumbered secondary alcohols. researchgate.net

While direct C-H activation of inert alkane C-H bonds is challenging due to their high bond energies, the presence of the hydroxyl group in this compound can influence the reactivity of adjacent C-H bonds through directing effects or by facilitating specific reaction mechanisms, such as those involving metal alkoxide intermediates in dehydrogenation reactions. sigmaaldrich.comnih.govtamu.edurutgers.edu

The functionalization adjacent to the carbonyl group, once formed from this compound oxidation, can also be relevant. Carbonyl compounds are versatile intermediates for further transformations. For example, they can undergo deoxygenative functionalization via electrochemical reduction after activation with hydrosilanes, leading to the formation of new C-Si, C-B, C-Ge, and C-Sn bonds. chemrxiv.org While this is a general method for carbonyls, it is applicable to 2-octanone derived from this compound.

Research findings on the dehydrogenation of this compound highlight the influence of catalysts and reaction conditions on conversion and selectivity to 2-octanone. The following table summarizes some representative results from studies on the catalytic dehydrogenation of this compound:

| Catalyst | Support | Temperature (°C) | Conversion (%) | Selectivity to 2-Octanone (%) | Reference |

| Ru(OCOCF₃)₂(CO)(PPh₃)₂ | None | 130 | High | High | mdma.ch |

| Co | Various | Not specified | Varied | Varied | researchgate.net |

| Cu | TiO₂ | Not specified | >99.9 | 83-90 (up to 80% conv.) | researchgate.net |

| Mo₂N | None | 180 | 7 | 100 | cardiff.ac.uk |

| Pd/Al₂O₃ | Al₂O₃ | 180 | Varied | Varied | cardiff.ac.uk |

| Pt/Al₂O₃ | Al₂O₃ | 180 | Varied | Varied | cardiff.ac.uk |

| Ru/Al₂O₃ | Al₂O₃ | 180 | Varied | Varied | cardiff.ac.uk |

| Co/Al₂O₃ | Al₂O₃ | 180 | Varied | Varied | cardiff.ac.uk |

| Ni/Al₂O₃ | Al₂O₃ | 180 | Varied | Varied | cardiff.ac.uk |

| [Ru(p-cymene)Cl₂]₂ / NEt₃ | None | 150 | >98 | High | acs.org |

| Co nanoparticles (carboxylate ligand-sup) | Not specified | Not specified | Varied | Varied | researchgate.net |

*Conversion and selectivity for the oxidation of a mixture of octan-2-ol (this compound) and nonan-1-ol, showing high selectivity for the secondary alcohol oxidation. acs.org

These studies demonstrate that C-H activation and subsequent functionalization, particularly the oxidation to the corresponding ketone, are key reactivity patterns for this compound, driven by various catalytic approaches and mechanistic pathways.

Advanced Analytical and Spectroscopic Characterization of 2 Octanol

The comprehensive structural and stereochemical analysis of 2-octanol (B43104) relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy each provide unique and complementary information essential for its detailed characterization.

Biochemical and Biological Research Pertaining to 2 Octanol Non Human Clinical Focus

Microbial Metabolism and Biotransformation Pathways of 2-Octanol (B43104)

The metabolic fate of this compound in microbial systems is diverse, involving a range of enzymatic processes that lead to its conversion, transformation, or complete degradation. Microorganisms have developed sophisticated pathways to utilize alcohols like this compound as carbon and energy sources, or to detoxify them. These biotransformation capabilities are of significant interest for biotechnological applications, including the production of chiral compounds and bioremediation.

Enzymatic Pathways in Microorganisms for this compound Conversion

The microbial conversion of this compound is primarily initiated by oxidation reactions catalyzed by alcohol dehydrogenases (ADHs) or monooxygenases. These enzymes convert the secondary alcohol into its corresponding ketone, 2-octanone (B155638). This initial oxidation is a critical step that channels the molecule into central metabolic pathways.

In many bacteria, the metabolism of n-alcohols is thought to proceed via pathways analogous to fatty acid beta-oxidation. Following the initial oxidation of this compound to 2-octanone, subsequent enzymatic steps would lead to the cleavage of the carbon chain. In some engineered microbial systems, the pathway can be reversed. For instance, in Saccharomyces cerevisiae engineered for 1-octanol (B28484) production, the synthesis from octanoyl-CoA involves the action of endogenous aldehyde reductases and alcohol dehydrogenases, demonstrating the reversibility and adaptability of these enzymatic systems scielo.br.

The formation of this compound from alkanes has also been studied. Early research on bacterial enzyme systems demonstrated that the oxidation of octane can lead to the formation of octanol (B41247). This process is dependent on oxidoreductases and specific cofactors, highlighting a microbial pathway for the synthesis of octanols directly from hydrocarbon precursors nih.govnih.gov. The enzymatic conversion is a key reaction, often involving the introduction of a hydroxyl group into the hydrocarbon chain by a monooxygenase, which can then be further oxidized by alcohol dehydrogenases.

Conversely, the reduction of 2-octanone is a key pathway for producing chiral this compound, a valuable chemical intermediate. Specific microbial alcohol dehydrogenases are capable of stereoselectively reducing 2-octanone to either (R)- or (S)-2-octanol. This biotransformation is highly sought after for producing enantiomerically pure alcohols. For example, various yeasts and bacteria have been identified that can perform this enantioselective reduction mdpi.com.

Identification and Characterization of Novel Microbial Enzymes and Their Kinetics

Significant research has focused on identifying and characterizing specific microbial enzymes capable of acting on this compound and its related ketone, 2-octanone. These studies are crucial for understanding the catalytic mechanisms and for developing efficient biocatalysts.

An important enzyme identified is an anti-Prelog alcohol dehydrogenase from the bacterium Oenococcus oeni. This enzyme catalyzes the reduction of 2-octanone to (R)-2-octanol. It has been purified and characterized as a homodimeric protein with 49 kDa subunits. A key feature of this enzyme is its dependence on NADPH as a cofactor, while NADH is not utilized. It is a zinc-independent, short-chain dehydrogenase. Kinetic studies revealed that its preferred substrates are aliphatic methyl ketones with a chain length of six or more carbons, with 2-octanone being the optimal substrate. The enzyme exhibits maximum activity at a temperature of 45°C and a pH of 8.0 nih.gov.

Another well-characterized enzyme is the R-specific alcohol dehydrogenase from Lactobacillus brevis (LbADH). This enzyme is also known for its ability to efficiently catalyze the stereoselective reduction of 2-octanone to (R)-2-octanol with high enantiomeric excess (>99%) mdpi.com. LbADH has been shown to be active on a range of aliphatic 2-alkanones. Interestingly, while it is functional on various aldehydes and 2-alkanones, it is subject to substrate inhibition by 2-alkanones, an effect that intensifies as the carbon chain length increases mdpi.com.

The kinetic properties of these enzymes are critical for their application. The table below summarizes the key characteristics of the alcohol dehydrogenase from Oenococcus oeni.

| Property | Characteristic |

|---|---|

| Enzyme Type | Anti-Prelog Alcohol Dehydrogenase |

| Source Organism | Oenococcus oeni |

| Reaction Catalyzed | 2-octanone → (R)-2-octanol |

| Structure | Homodimer (49 kDa subunits) |

| Cofactor Requirement | NADPH (NADH not utilized) |

| Optimal Substrate | 2-octanone |

| Optimal Temperature | 45°C |

| Optimal pH | 8.0 |

Microbial Degradation Processes in Environmental Contexts